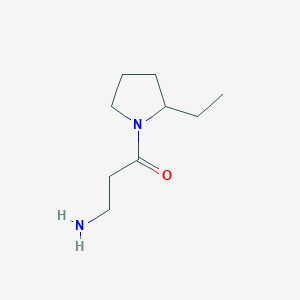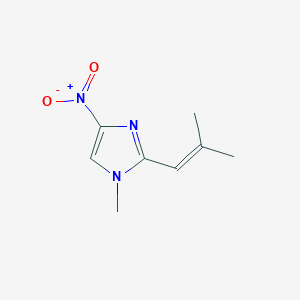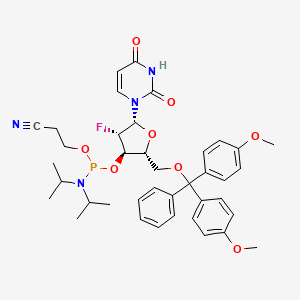![molecular formula C10H9FN2 B3346413 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- CAS No. 1187449-15-5](/img/structure/B3346413.png)
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in various diseases, including cancer .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves the use of solid forms and specific reagents . Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- undergoes various chemical reactions, including nitration, nitrosation, bromination, and iodination. These reactions predominantly occur at the 3-position of the compound, although nitration at the 2-position has also been observed . Common reagents used in these reactions include nitric acid for nitration and bromine for bromination. The major products formed from these reactions are typically substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
It has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in the development and progression of various tumors . In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and reduce cell migration and invasion . Additionally, its low molecular weight makes it an appealing lead compound for further optimization in drug development .
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- involves targeting specific molecular pathways. It exerts its effects by inhibiting FGFR signaling, which is essential for tumor growth and survival . By binding to the FGFRs, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- can be compared with other similar compounds, such as other pyrrolo[2,3-b]pyridine derivatives. These compounds also exhibit inhibitory activity against FGFRs, but the presence of the cyclopropyl and fluoro groups in 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- enhances its potency and selectivity . Similar compounds include 1H-Pyrrolo[2,3-b]pyridine derivatives with different substituents, which may vary in their efficacy and specificity .
Propiedades
IUPAC Name |
2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-7-4-9(6-1-2-6)13-10(7)12-5-8/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLNYRWNXCBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC(=CN=C3N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)





![7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3346388.png)


![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)

